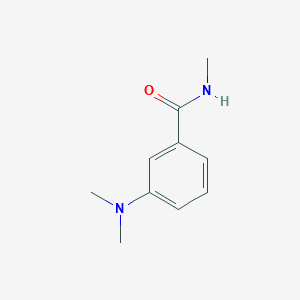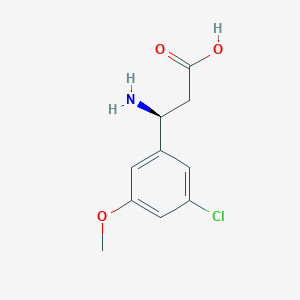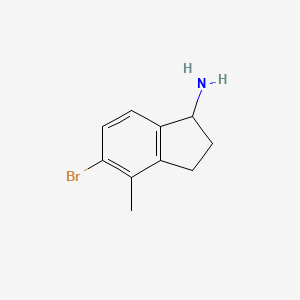
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8O. It is also known by other names such as 1-Indanone, α-Hydrindone, and α-Indanone. The IUPAC Standard InChI for this compound is InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2, and its InChIKey is QNXSIUBBGPHDDE-UHFFFAOYSA-N. The CAS Registry Number for this compound is 83-33-0 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indenone core with a fluorine atom at the 4-position and a methyl group at the 5-position. You can view the 2D structure here .Mecanismo De Acción
Target of Action
The primary targets of 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of 1H-Inden-1-one , which is known to have various biological activities.
Mode of Action
It’s worth noting that indole derivatives have been investigated for antiviral activity against a broad range of rna and dna viruses . The specific interactions of this compound with its targets
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one in lab experiments is its relative ease of synthesis. The compound can be obtained in good yield using a simple synthesis method. Another advantage is its potential applications in medicinal chemistry and drug discovery. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one. One potential direction is the development of new drugs based on its structure and properties. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory diseases. Further research is also needed to fully understand its mechanism of action and the biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one has potential applications in medicinal chemistry and drug discovery. It has been reported to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to be effective against certain bacterial and fungal strains. The compound has been used in the development of new drugs and as a lead compound in drug discovery.
Propiedades
IUPAC Name |
4-fluoro-5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFFJVAEGTLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




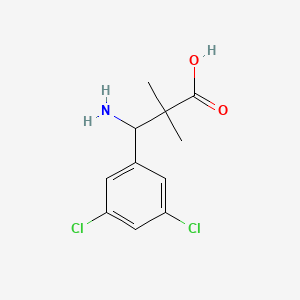

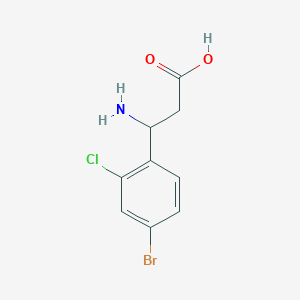
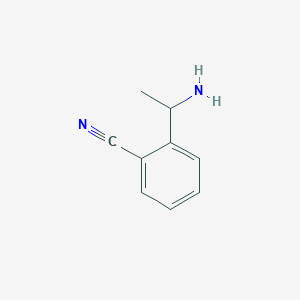
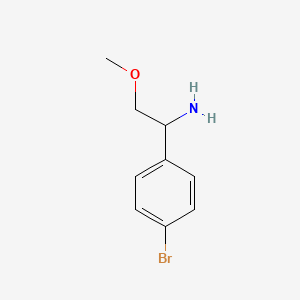
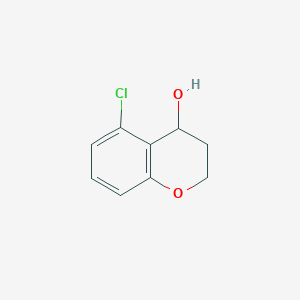
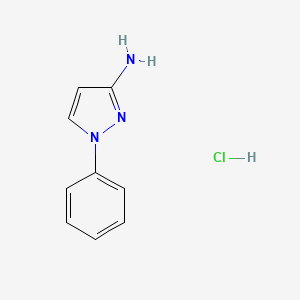

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3228950.png)
